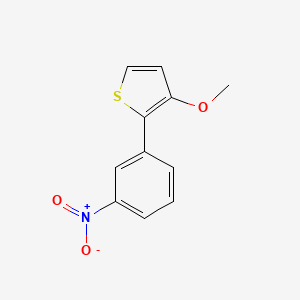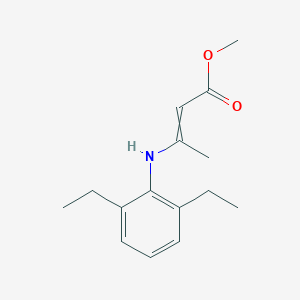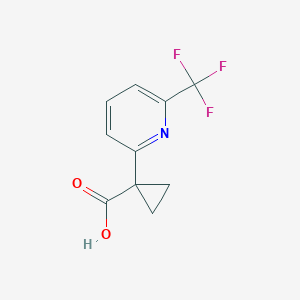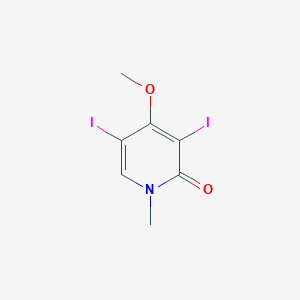
C20H22FN3O6S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a complex organic molecule that contains various functional groups, including a fluoro-substituted benzene ring, a morpholine ring, and a sulfonyl group. It has a molecular weight of 451.468583 g/mol .
Preparation Methods
The synthesis of ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate involves multiple steps. The preparation typically starts with the formation of the fluoro-substituted benzene ring, followed by the introduction of the morpholine and sulfonyl groups. The final step involves the formation of the carbamate group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a chemical bond through the addition of water. .
Scientific Research Applications
Ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving sulfonyl and carbamate groups.
Mechanism of Action
The mechanism of action of ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and affecting the biological pathways they regulate. The fluoro-substituted benzene ring and the sulfonyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate can be compared with other similar compounds, such as:
- Ethyl N-(4-{[2-chloro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate
- Ethyl N-(4-{[2-bromo-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate
- Ethyl N-(4-{[2-iodo-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate
These compounds share similar structures but differ in the halogen substituent on the benzene ring. The presence of different halogens can affect their chemical reactivity, biological activity, and physical properties .
Properties
Molecular Formula |
C20H22FN3O6S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-[2-(2-fluorophenoxy)ethoxy]-N,N-dimethyl-4-(3-methyl-2,4-dioxoimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H22FN3O6S/c1-22(2)31(27,28)14-8-9-16(24-13-19(25)23(3)20(24)26)18(12-14)30-11-10-29-17-7-5-4-6-15(17)21/h4-9,12H,10-11,13H2,1-3H3 |
InChI Key |
QJPAKOXJWCQMIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N(C)C)OCCOC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12623914.png)
![6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12623930.png)
![N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B12623932.png)



![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)


![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine](/img/structure/B12623989.png)


